N,N,O-Tris(trimethylsilyl)hydroxylamine N,N,O-Tris(trimethylsilyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 21023-20-1
VCID: VC3688781
InChI: InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3
SMILES: C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C
Molecular Formula: C9H27NOSi3
Molecular Weight: 249.57 g/mol

N,N,O-Tris(trimethylsilyl)hydroxylamine

CAS No.: 21023-20-1

Cat. No.: VC3688781

Molecular Formula: C9H27NOSi3

Molecular Weight: 249.57 g/mol

* For research use only. Not for human or veterinary use.

N,N,O-Tris(trimethylsilyl)hydroxylamine - 21023-20-1

Specification

CAS No. 21023-20-1
Molecular Formula C9H27NOSi3
Molecular Weight 249.57 g/mol
IUPAC Name [dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane
Standard InChI InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3
Standard InChI Key WEFDIXZMPUWSQQ-UHFFFAOYSA-N
SMILES C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C
Canonical SMILES C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C

Introduction

Chemical Properties and Structure

Molecular Characteristics

N,N,O-Tris(trimethylsilyl)hydroxylamine is characterized by the following fundamental properties:

PropertyValue
CAS Number21023-20-1
Molecular FormulaC9H27NOSi3
Molecular Weight249.57 g/mol
IUPAC Name[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane
Physical StateNot explicitly specified in sources

The compound features a hydroxylamine backbone where both nitrogen hydrogen atoms and the hydroxyl hydrogen are replaced with trimethylsilyl (-Si(CH3)3) groups . This structural arrangement confers unique chemical properties and reactivity patterns distinct from unmodified hydroxylamine.

Structural Analysis

The molecular structure of N,N,O-Tris(trimethylsilyl)hydroxylamine consists of a central nitrogen-oxygen bond, with two trimethylsilyl groups attached to the nitrogen atom and one trimethylsilyl group attached to the oxygen atom. This arrangement creates a sterically hindered environment around the nitrogen-oxygen core, influencing its reactivity patterns .

Spectroscopic Properties

N,N,O-Tris(trimethylsilyl)hydroxylamine has been characterized through various spectroscopic techniques. Gas chromatography data indicates that the compound has:

Column TypeActive PhaseRetention IndexReference Conditions
PackedOV-11111N2, Supelcoport, 4K/min; Column length: 2m; T start: 80°C; T end: 240°C
CapillaryHP-5MS112530m/0.25mm/0.25μm, He, 70°C @ 3min, 4K/min, 280°C @ 3min
CapillaryPolydimethyl siloxane1104Program not specified

These retention indices provide valuable information for the analytical identification and characterization of the compound .

Synthesis and Preparation

Comparative Synthesis with Related Compounds

The related compound N,O-Bis(trimethylsilyl)hydroxylamine can be prepared through several methods:

  • Treating dry hydroxylamine with chlorotrimethylsilane and triethylamine

  • Reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane

  • Neutralization of hydroxylamine hydrochloride with ethylenediamine followed by addition of chlorotrimethylsilane

By extension, the synthesis of N,N,O-Tris(trimethylsilyl)hydroxylamine likely involves similar reagents but with adjusted stoichiometry to achieve tri-substitution rather than di-substitution.

Applications in Organic Chemistry

Synthesis of Hydroxamic Acids

One of the most significant applications of N,N,O-Tris(trimethylsilyl)hydroxylamine is in the synthesis of hydroxamic acids. The compound reacts readily with aliphatic acid chlorides under mild conditions to produce hydroxamic acids, which are important compounds in biological systems and serve as valuable chelating agents.

Comparison with Other Silylated Hydroxylamines

While N,N,O-Tris(trimethylsilyl)hydroxylamine and N,O-Bis(trimethylsilyl)hydroxylamine share some similarities in their applications, their reactivity patterns differ due to the additional trimethylsilyl group in the tri-substituted variant. The bis-substituted variant is known to react with electrophiles predominantly at the nitrogen nucleophilic center, and similar behavior might be expected from the tri-substituted compound, though potentially with different kinetics and selectivity .

Role in Organic Transformations

The unique structure of N,N,O-Tris(trimethylsilyl)hydroxylamine makes it valuable in various organic transformations. The trimethylsilyl groups can serve as leaving groups in certain reactions, enabling controlled reactivity at the nitrogen and oxygen centers. This controlled reactivity is particularly valuable in complex organic synthesis where selectivity is crucial.

Research Findings

Gaps in Current Knowledge

The available literature reveals several gaps in our understanding of N,N,O-Tris(trimethylsilyl)hydroxylamine:

  • Detailed reaction mechanisms with various substrates

  • Comprehensive physical property data

  • Potential applications beyond hydroxamic acid synthesis

  • Specific antibacterial or other biological activities

These knowledge gaps represent opportunities for future research to more fully characterize and exploit the potential of this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator